![molecular formula C11H13NO2 B13685339 2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)
2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the oxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to more saturated forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: In materials science, it is used in the development of advanced polymers and resins with desirable properties such as thermal stability and flame retardancy.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,3-Benzoxazine-3(4H)-one: A simpler analog without the ethyl and methyl substituents.
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but lacks the ethyl group.
7-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but lacks the ethyl group.
Uniqueness
2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its simpler analogs.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-ethyl-7-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-3-9-11(13)12-8-5-4-7(2)6-10(8)14-9/h4-6,9H,3H2,1-2H3,(H,12,13) |
Clave InChI |
BPMGXXBCTLJAFD-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)NC2=C(O1)C=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


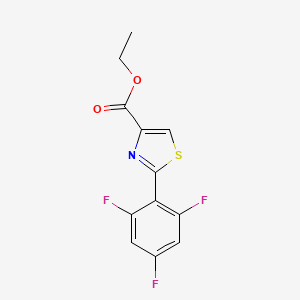
![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)

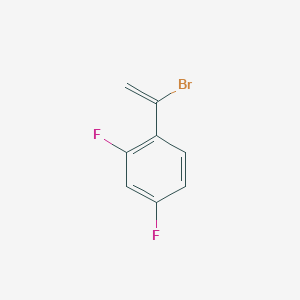

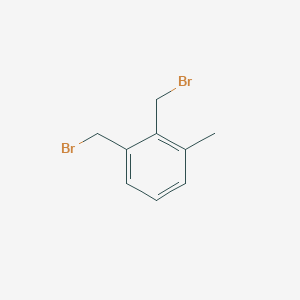
![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)
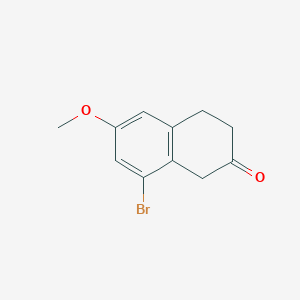
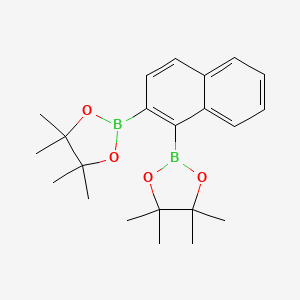

![Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13685307.png)


![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
